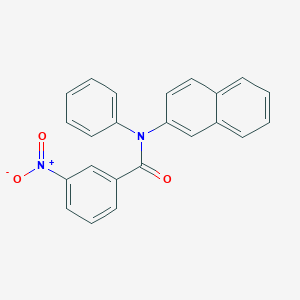

3-nitro-N-(2-naphthyl)-N-phenylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H16N2O3 |

|---|---|

Molecular Weight |

368.4g/mol |

IUPAC Name |

N-naphthalen-2-yl-3-nitro-N-phenylbenzamide |

InChI |

InChI=1S/C23H16N2O3/c26-23(19-9-6-12-22(16-19)25(27)28)24(20-10-2-1-3-11-20)21-14-13-17-7-4-5-8-18(17)15-21/h1-16H |

InChI Key |

RYDRBVNYIUCHBV-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for delineating the carbon-hydrogen framework of an organic molecule. Through the analysis of various NMR experiments, including ¹H NMR, ¹³C NMR, and two-dimensional techniques, a detailed picture of the connectivity and chemical environment of each atom in 3-nitro-N-(2-naphthyl)-N-phenylbenzamide can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and neighboring protons for each unique proton in a molecule. In the case of This compound , the ¹H NMR spectrum would be expected to exhibit a series of signals corresponding to the aromatic protons of the 3-nitrophenyl, phenyl, and 2-naphthyl groups.

The protons on the 3-nitrophenyl ring would likely appear as distinct multiplets in the downfield region of the spectrum due to the electron-withdrawing effect of the nitro group and the amide functionality. The proton positioned between the nitro and carbonyl groups would be the most deshielded. The protons on the N-phenyl and N-(2-naphthyl) substituents would also resonate in the aromatic region, with their chemical shifts and coupling patterns providing crucial information about their relative positions.

Interactive ¹H NMR Data Table for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic-H (3-nitrophenyl) | 7.5 - 8.5 | m | - |

| Aromatic-H (N-phenyl) | 7.2 - 7.6 | m | - |

| Aromatic-H (2-naphthyl) | 7.4 - 8.0 | m | - |

Note: The table above presents predicted values. Actual experimental data is required for definitive assignment.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in This compound would give a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is expected to be significantly downfield, typically in the range of 160-170 ppm. The carbon atom attached to the nitro group on the 3-nitrophenyl ring would also be deshielded. The remaining aromatic carbons of the three ring systems would appear in the characteristic region of approximately 110-150 ppm.

Interactive ¹³C NMR Data Table for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (amide) | 165 - 175 |

| C-NO₂ (3-nitrophenyl) | 145 - 155 |

| Aromatic-C | 110 - 150 |

| Quaternary Aromatic-C | 130 - 150 |

Note: The table above presents predicted values. Actual experimental data is required for definitive assignment.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between protons and carbons.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal correlations between protons that are coupled to each other, helping to trace the proton networks within the phenyl, naphthyl, and nitrophenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of This compound , which has a molecular formula of C₂₃H₁₆N₂O₃ and a monoisotopic mass of 368.1161 g/mol . chemicalbook.com The experimentally determined mass should be in close agreement with the calculated theoretical mass.

Interactive HRMS Data Table for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 369.1239 | - |

| [M+Na]⁺ | 391.1058 | - |

Note: The table above presents calculated values. Actual experimental data is required for confirmation.

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Common fragmentation pathways for amides include cleavage of the amide bond, which would result in fragments corresponding to the 3-nitrobenzoyl cation and the N-(2-naphthyl)-N-phenylaminyl radical or cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

For This compound , the IR spectrum would be expected to show several key absorption bands:

Amide C=O Stretch: A strong absorption band typically in the region of 1650-1680 cm⁻¹ is indicative of the carbonyl group of the tertiary amide.

N-O Stretch (Nitro Group): The nitro group will exhibit two characteristic stretching vibrations: an asymmetric stretch typically around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1360 cm⁻¹.

C-N Stretch: The C-N stretching vibration of the amide would be observed in the region of 1300-1400 cm⁻¹.

Aromatic C-H and C=C Stretches: The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Interactive IR Data Table for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Amide C=O Stretch | 1650 - 1680 |

| Asymmetric N-O Stretch | 1520 - 1560 |

| Symmetric N-O Stretch | 1340 - 1360 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Aromatic C-H Stretch | > 3000 |

Note: The table above presents typical ranges. Actual experimental data is required for definitive analysis.

By combining the data from these advanced spectroscopic and analytical techniques, a complete and unambiguous structural assignment of This compound can be achieved, providing a solid foundation for further chemical and biological investigations.

X-ray Crystallography for Solid-State Structural Determination

An extensive search of publicly available scientific literature and crystallographic databases was conducted to retrieve X-ray crystallography data for the compound this compound. This comprehensive search, which included inquiries using the compound's chemical name, molecular formula (C23H16N2O3), and CAS number (301656-76-8), did not yield any specific single-crystal X-ray diffraction data for this molecule.

While crystallographic information for structurally related compounds containing benzamide (B126), naphthalene (B1677914), and nitro-phenyl moieties is available, direct experimental data on the solid-state structure of this compound has not been reported in the accessible literature. Therefore, a detailed analysis of its crystal system, space group, unit cell dimensions, and other crystallographic parameters cannot be provided at this time. The generation of data tables with atomic coordinates, bond lengths, and bond angles is consequently not possible.

Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis would be required to elucidate its precise three-dimensional structure in the solid state.

Structure Activity Relationship Sar Studies of 3 Nitro N 2 Naphthyl N Phenylbenzamide and Analogues

General Principles of SAR in Benzamide (B126) Derivatives

Role of Aromatic and Heteroaromatic Ring Modifications

Modifications to the aromatic and heteroaromatic rings are a cornerstone of SAR studies in benzamide derivatives. researchgate.netnih.gov The introduction of different substituents or the replacement of a benzene (B151609) ring with a heterocycle can dramatically alter a compound's biological activity by modifying its interaction with target proteins through hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.govnih.gov The position of these substituents is often crucial; for example, SAR studies on benzimidazole (B57391) derivatives show that substitution at the N1, C2, C5, and C6 positions significantly influences their anti-inflammatory activity. nih.gov In some substituted benzamides, a hydroxyl group at the 6-position of the aromatic ring was found to increase lipophilicity, contrary to expectations, due to the formation of an intramolecular hydrogen bond with the amide carbonyl, which masks the polarity of both groups. nih.gov The introduction of heteroaromatic rings, such as pyridine, is a common strategy in drug design to modulate biological activity and physicochemical properties. researchgate.net

Influence of the Nitro Group on Biological Activity

The nitro group is a versatile functional group in medicinal chemistry, recognized for its profound impact on the biological profile of a molecule. nih.govnih.gov It is present in numerous bioactive compounds with a wide spectrum of activities, including antimicrobial, antiparasitic, and antineoplastic effects. nih.govmdpi.commdpi.com The nitro group can be considered both a pharmacophore, a feature essential for biological activity, and a toxicophore, a group responsible for toxicity. nih.govnih.gov Its influence stems from its strong electron-withdrawing nature and its ability to participate in redox reactions within the cell. nih.govnih.govmdpi.com These properties can enhance interactions with biological targets like proteins and enzymes. nih.govresearchgate.net

Electron-Withdrawing Effects and Redox Properties

A key aspect of the nitro group's biological activity is its participation in redox cycling. nih.govnih.gov In biological systems, the nitro group can undergo enzymatic reduction to form highly reactive intermediates, such as nitroso and hydroxylamine (B1172632) species, as well as nitro radical anions. mdpi.comsvedbergopen.com These reactive species can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can induce cellular damage and toxicity, a mechanism exploited in certain antimicrobial and anticancer drugs. nih.govresearchgate.netsvedbergopen.com

Position-Dependent Effects of Nitro Substitution on Benzamide Core

The position of the nitro group on the benzamide's benzene ring has a significant impact on the molecule's properties and reactivity. researchgate.net Due to its strong electron-withdrawing nature, a nitro group deactivates the ortho and para positions of the benzene ring towards electrophilic attack, making it a meta-directing group in such reactions. bookfere.comquora.comquora.com Conversely, for nucleophilic aromatic substitution, the nitro group can stabilize the negative charge that develops at the ortho and para positions, facilitating the reaction at these sites. quora.com The electronic effect of the nitro group is position-dependent, with the effect being strongest when it is in the ortho or para position relative to a reaction center or another substituent, due to the contribution of resonance structures. researchgate.netquora.com This positional influence extends to the acidity of other groups on the ring; for instance, the pKa of nitro-substituted benzoic acids shows that the para-nitro substituent has a slightly stronger acidifying effect than the meta-nitro substituent. researchgate.net

Contribution of the Naphthyl Moiety to Molecular Recognition and Binding

The naphthyl group, a bicyclic aromatic system, can play a significant role in molecular recognition and binding to biological targets. Its extended, planar, and hydrophobic surface allows for strong van der Waals and π-π stacking interactions with aromatic amino acid residues in proteins or with DNA. wikipedia.orgrsc.org In drug design, the incorporation of a naphthyl moiety can enhance binding affinity and selectivity. For example, studies on certain antiprotozoal agents showed that naphthamide derivatives were among the most active compounds, suggesting a favorable interaction of the naphthyl group within the active site of the target enzyme, MmpL3. rsc.org Furthermore, the specific shape and electronic properties of the naphthyl ring system can be crucial for fitting into binding pockets. Chiral recognition studies have shown that structures like β-cyclodextrin can effectively incorporate naphthyl groups. wikipedia.org Naphthyridine derivatives, which contain a nitrogen atom in the fused ring system, are known to be potent binders, often due to the formation of specific hydrogen bonds. nih.govnih.gov

Stereochemical Considerations and Planarity

The amide bond in N,N-diaryl amides generally exhibits a high degree of planarity due to the delocalization of the nitrogen lone pair into the carbonyl π-system. This creates a partial double bond character in the N-C(O) bond, restricting free rotation. nih.gov However, the planarity of the entire molecule is influenced by the rotational barriers around the N-aryl and C(O)-aryl single bonds. In tertiary aromatic amides, steric hindrance between ortho-substituents on the aromatic rings and the amide oxygen can significantly increase the rotational barriers around both the N-C(O) and C-C(O) axes. nsf.gov For 3-nitro-N-(2-naphthyl)-N-phenylbenzamide, the bulky naphthyl and phenyl groups attached to the nitrogen atom likely lead to a non-planar ground state conformation to minimize steric clashes.

The nitro group on the benzoyl moiety also plays a role in the molecule's geometry. While the nitro group itself is a planar functional group, its rotation relative to the benzene ring can be influenced by adjacent substituents. researchgate.net In the case of a meta-nitro group, as in the target compound, the steric hindrance is less pronounced than with an ortho-substituent, but it still influences the electronic properties of the ring. The powerful electron-withdrawing nature of the nitro group affects the charge distribution and bond lengths of the aromatic ring to which it is attached. researchgate.netnih.gov

Computational studies on N,N-diaryl amides have shown that the relative π-electron densities of the N-aryl groups can determine their conformational preferences. Generally, the more π-electron-rich aryl group tends to adopt a trans position relative to the amide oxygen. nih.gov Given that naphthalene (B1677914) is more electron-rich than a simple phenyl ring, it is plausible that the 2-naphthyl group in this compound would preferentially orient itself trans to the carbonyl oxygen. However, the precise conformational landscape would be a complex interplay of steric and electronic factors.

Hydrophobic and π-Stacking Interactions

The aromatic nature of the three ring systems in this compound—the nitrophenyl, phenyl, and naphthyl moieties—makes hydrophobic and π-stacking interactions key contributors to its potential biological activity.

Hydrophobic interactions are driven by the tendency of nonpolar moieties to aggregate in an aqueous environment, thereby minimizing their disruptive effect on the hydrogen-bonding network of water. The large, nonpolar surface area of the naphthyl and phenyl groups suggests that hydrophobic interactions could play a significant role in the binding of this molecule to a hydrophobic pocket within a biological target.

π-stacking interactions are a form of non-covalent interaction that occurs between aromatic rings. These can be categorized as face-to-face or edge-to-face interactions and are driven by a combination of van der Waals forces, electrostatic interactions, and charge-transfer interactions. The electron-withdrawing nitro group on the benzoyl ring significantly influences its π-stacking propensity. This group reduces the electron density of the attached phenyl ring, making it a potential π-acceptor in interactions with electron-rich aromatic systems (a "push-pull" interaction). acs.org The naphthyl group, being an extended and electron-rich π-system, could act as a π-donor. Therefore, intramolecular or intermolecular π-stacking between the nitro-substituted ring and the naphthyl or phenyl rings could be an important feature for stabilizing a specific conformation or for binding to a target. nih.govcanada.ca

Furthermore, the nitro group itself can participate in specific non-covalent interactions known as π-hole interactions. The nitrogen atom of the nitro group possesses a region of positive electrostatic potential (a π-hole) which can interact favorably with lone pairs of electrons, for instance, from backbone carbonyls or sulfur-containing residues in a protein. nih.gov These interactions can be surprisingly strong, with energies comparable to some hydrogen bonds, and could contribute significantly to the binding affinity and specificity of the compound.

Elucidating SAR through Systematic Chemical Modifications of the this compound Scaffold

To systematically elucidate the structure-activity relationships of this compound, a medicinal chemist would typically synthesize and test a series of analogues, modifying one part of the molecule at a time. The goal is to probe the importance of each structural feature for biological activity. Below is a hypothetical framework for such a study.

Table 1: Hypothetical SAR Study of the this compound Scaffold

| Modification Area | Rationale for Modification | Example Analogues | Expected Impact on Activity |

| Nitro Group Position and Identity | To probe the importance of the electronic effects and specific interactions of the nitro group. | 2-nitro, 4-nitro, amino, cyano, chloro, methoxy (B1213986) analogues. | Shifting the nitro group to the ortho or para position would alter the electronic landscape and steric profile. nih.gov Replacing it with other electron-withdrawing groups (e.g., cyano) or electron-donating groups (e.g., methoxy) would reveal the importance of the electron-withdrawing nature. An amino group would introduce a hydrogen bond donor and change the electronics completely. |

| N-Phenyl Ring Substitution | To explore the steric and electronic requirements of the binding pocket interacting with this moiety. | Substitution with small (methyl), bulky (tert-butyl), electron-withdrawing (chloro, fluoro), or electron-donating (methoxy) groups at the ortho, meta, and para positions. | Substituents at the ortho position could introduce steric clash, forcing a change in the conformation of the N-aryl rings. nsf.gov Para-substituents would primarily probe electronic effects and potential interactions at the extremity of the binding site. |

| N-Naphthyl Group Modification | To determine the contribution of the extended π-system of the naphthyl group to binding affinity. | Replacement with a phenyl group, a different polycyclic aromatic hydrocarbon (e.g., anthracenyl), or a heterocyclic ring (e.g., quinolinyl). | Replacing the naphthyl group with a smaller phenyl group would likely decrease affinity if hydrophobic and π-stacking interactions with this moiety are crucial. The use of other aromatic systems could enhance or decrease π-stacking and hydrophobic interactions. |

| Amide Bond Bioisosteres | To investigate the necessity of the amide bond for activity and to alter properties like metabolic stability. | Replacement with a thioamide, a sulfonamide, or a reversed amide. | These changes would alter the hydrogen bonding capacity, geometry, and electronic character of the linker between the aromatic moieties, likely having a profound impact on activity. |

This systematic approach would allow researchers to build a comprehensive SAR model. For instance, if moving the nitro group from the meta to the para position significantly increases activity, it might suggest a specific interaction with a complementary group in the binding site. Similarly, if bulky substituents on the N-phenyl ring are not tolerated, it would imply a sterically constrained binding pocket in that region. The data generated from such studies are crucial for optimizing lead compounds into potent and selective drug candidates.

Mechanistic Investigations of Biological Activities of Benzamide Derivatives with Nitro and Naphthyl Features

Molecular Mechanisms Underlying Observed Biological Effects

The presence of the benzamide (B126) core, substituted with a nitro group and a naphthyl moiety, suggests a potential for a wide range of biological activities. These structural features are commonly found in compounds that interact with various enzymes, receptors, and nucleic acids, and can influence critical cellular processes.

Interaction with Biological Targets (e.g., Enzymes, Receptors, Nucleic Acids)

The specific combination of the benzamide scaffold with nitro and naphthyl groups can confer the ability to interact with a variety of biological macromolecules, leading to the modulation of their functions.

Benzamide derivatives are known to be effective inhibitors of several key enzymes involved in disease pathogenesis.

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA damage repair. Benzamide derivatives have been extensively studied as PARP-1 inhibitors. For instance, a series of novel benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds have demonstrated potent anticancer activity by targeting PARP-1. One such compound, 13f, exhibited an IC50 value of 0.25 nM for PARP-1 inhibition and showed significant antiproliferative activity against human colorectal cancer cells. researchgate.netresearchgate.net Molecular docking studies revealed that these compounds bind firmly to the catalytic pocket of PARP-1 through multiple hydrogen bond interactions. researchgate.netresearchgate.net Another study on urea-based benzamide derivatives also identified potent PARP-1 inhibitors, with compounds 23f and 27f showing IC50 values of 5.17 nM and 6.06 nM, respectively. nih.gov Furthermore, benzimidazole (B57391) derivatives, which are structurally related to benzamides, have also been identified as PARP-1 inhibitors. nih.gov The inhibition of PARP-1 by these compounds can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms. nih.gov

Histone Deacetylase (HDAC) Inhibition: Histone deacetylases are a class of enzymes that play a critical role in gene expression regulation. Newly synthesized benzamide derivatives have been evaluated for their inhibitory activity against HDACs, with active compounds showing IC50 values in the range of 2-50 microM. psu.edu The structure-activity relationship studies of these benzanilides indicated that a 2'-substituent, such as an amino or hydroxy group, was essential for their inhibitory activity. psu.edu One notable benzamide derivative, MS-275, has shown significant in vivo antitumor activity and has been selected for further investigation. psu.edu Histone deacetylase inhibitors with a benzamide functional moiety and a pyridyl cap group have also been identified as potent latency-reversing agents for HIV-1. nih.gov

Acetylcholinesterase (AChE) and BACE-1 Inhibition: Acetylcholinesterase and beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1) are key targets in the development of therapies for Alzheimer's disease. A series of N-(1-benzylpiperidine) benzamides containing a naphthalene (B1677914) moiety were synthesized and identified as potent dual inhibitors of both AChE and BChE. nih.gov Specifically, compound 7b, a methoxy-naphthyl linked N-(1-benzylpiperidine) benzamide, showed IC50 values of 0.176 µM for AChE and 0.47 µM for BChE. nih.gov Kinetic studies indicated a non-competitive inhibition of AChE and a mixed-fashion inhibition of BChE. nih.gov Other benzamide derivatives have also been designed as dual inhibitors of AChE and BACE-1, with some compounds exhibiting IC50 values in the low micromolar and even nanomolar range. nih.gov

DPPIV Inhibition: Dipeptidyl peptidase-IV (DPP-IV) is a therapeutic target for type 2 diabetes. While specific studies on nitro-naphthyl benzamides as DPPIV inhibitors are limited, the general class of benzamide derivatives has been explored for this activity. Thiazolopyrimidine derivatives, which can be considered bioisosteres of benzamides, have shown good to moderate inhibitory potential against the DPP-IV enzyme. nih.gov

DHODH Inhibition: Dihydroorotate dehydrogenase (DHODH) is an important enzyme in the pyrimidine (B1678525) biosynthetic pathway and a target for anti-cancer and anti-inflammatory drugs. Benzimidazole derivatives have been reported as dual inhibitors of both PARP-1 and DHODH, suggesting that the benzamide scaffold could also be a basis for designing DHODH inhibitors. nih.gov

Table 1: Enzyme Inhibition by Benzamide Derivatives

| Enzyme | Derivative Class | Key Findings | Citations |

|---|---|---|---|

| PARP-1 | Benzamidophenyl & Phenylacetamidophenyl Benzamides | Potent inhibition (IC50 = 0.25 nM for compound 13f) and anticancer activity. | researchgate.netresearchgate.net |

| PARP-1 | Urea-based Benzamides | Excellent inhibitory activity (IC50 = 5.17 nM for compound 23f). | nih.gov |

| HDAC | Benzamides | IC50 values in the range of 2-50 µM; MS-275 showed in vivo antitumor activity. | psu.edu |

| AChE & BChE | Naphthyl-linked N-(1-benzylpiperidine) Benzamides | Dual inhibition with IC50 values of 0.176 µM (AChE) and 0.47 µM (BChE) for compound 7b. | nih.gov |

| AChE & BACE-1 | Benzamides | Dual inhibition with IC50 values in the low micromolar to nanomolar range. | nih.gov |

| DHODH | Benzimidazole Derivatives | Dual inhibition of PARP-1 and DHODH. | nih.gov |

The interaction of benzamide derivatives with various cellular receptors can lead to the modulation of their signaling pathways.

Androgen Receptor (AR) Modulation: The androgen receptor is a key driver in prostate cancer. Bis-benzamide derivatives have been designed as inhibitors of the AR-coactivator interaction, which is critical for AR-mediated prostate cancer cell growth. atlantis-press.com These nonpeptidic α-helix mimetics have shown antiproliferative activity in prostate cancer cells by disrupting the AR-coactivator interaction and inhibiting AR transactivation. atlantis-press.com

Dopamine (B1211576) Receptors Modulation: Substituted benzamide drugs are known to act as dopamine D2 receptor antagonists. nih.gov These compounds can increase the turnover of dopamine in the brain, which is relevant for their use as antipsychotic and antiemetic agents. nih.gov Conformational analysis of benzamides with high affinity for the dopamine D2 receptor has been performed to understand their receptor-bound conformations.

Aryl Hydrocarbon Receptor (AhR) Modulation: The aryl hydrocarbon receptor is a ligand-activated transcription factor involved in various physiological and pathological processes. While direct evidence for the modulation of AhR by nitro-naphthyl benzamides is scarce, it is known that the AhR can bind a wide range of structurally diverse compounds. nih.gov Tuberculosis drugs, for example, have been shown to bind to and modulate AhR, impacting host defense and drug metabolism. nih.gov

The planar aromatic structures of the naphthyl and phenyl groups, combined with the potential for electrostatic interactions from the nitro group, suggest that these benzamide derivatives could interact with DNA. Antitumor drugs derived from 3-nitro-1,8-naphthalic acid have been shown to bind to double-helical DNA through intercalation. These compounds increase the viscosity of DNA and unwind supercoiled DNA, with each bound molecule occluding approximately 3.4 nucleotides. The binding affinity of naphthalimide derivatives to DNA is influenced by the nature of the substituent on the aromatic ring. nih.gov NMR studies have been used to differentiate between intercalation and groove binding modes for naphthalene and quinoline (B57606) derivatives, demonstrating that a positively charged side chain is often required for intercalation. psu.edu

Redox Cycling and Formation of Reactive Species from Nitro Compounds

The nitroaromatic group is a key feature that can undergo metabolic reduction to generate reactive intermediates. This process, known as redox cycling, involves the enzymatic single-electron reduction of the nitro group to a nitro anion radical. In the presence of oxygen, this radical can transfer an electron to molecular oxygen to form a superoxide (B77818) anion radical, regenerating the parent nitro compound. This futile cycle can lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can cause oxidative stress and cellular damage.

The reduction of the nitro group can also proceed further to form nitroso and hydroxylamine (B1172632) intermediates, which are also reactive and can contribute to cytotoxicity. psu.edu The potential for a compound to undergo redox cycling is related to its one-electron reduction potential.

Effects on Cellular Pathways (e.g., Apoptosis, Mitotic Blockade, Cell Proliferation)

The interactions of benzamide derivatives with their biological targets can trigger a cascade of events that affect fundamental cellular processes.

Apoptosis: N-substituted benzamides have been shown to induce apoptosis in various cell lines. For example, declopramide (B1670142) induces apoptosis through the release of cytochrome c from the mitochondria and the activation of caspase-9. This process appears to be independent of p53. Novel nitro-substituted hydroxynaphthanilides have also demonstrated pro-apoptotic effects in cancer cells, with the position of the nitro group influencing the activity. researchgate.net A novel naphthoquinone derivative, 2-(naphthalene-2-thio)-5,8-dimethoxy-1,4-naphthoquinone (NTDMNQ), was found to induce apoptosis in gastric cancer cells through the generation of reactive oxygen species.

Mitotic Blockade: Certain benzamide derivatives can interfere with the cell cycle, leading to a blockade at specific phases. N-substituted benzamides, prior to inducing apoptosis, can cause a G2/M cell cycle block. This effect was also observed to be p53-independent. Benzimidazole analogs have also been shown to induce mitotic arrest by disrupting spindle formation, leading to an accumulation of cells in metaphase. nih.gov

Cell Proliferation: The inhibition of key enzymes and the induction of apoptosis and cell cycle arrest ultimately lead to the inhibition of cell proliferation. Nitro-substituted hydroxynaphthanilides have shown significant antiproliferative activity against cancer cell lines, with IC50 values in the low micromolar range. researchgate.net The antiproliferative effect was found to be dependent on the position of the nitro group on the anilide ring. researchgate.net Several nitro-substituted benzamide derivatives have also been reported to inhibit the proliferation of breast cancer cells. researchgate.net

Table 2: Cellular Effects of Benzamide Derivatives with Nitro and/or Naphthyl Features

| Cellular Effect | Derivative Class | Key Findings | Citations |

|---|---|---|---|

| Apoptosis | N-substituted Benzamides | Induction via cytochrome c release and caspase-9 activation; p53-independent. | |

| Apoptosis | Nitro-substituted Hydroxynaphthanilides | Pro-apoptotic effect in cancer cells, influenced by nitro group position. | researchgate.net |

| Apoptosis | Naphthoquinone derivative | Induction in gastric cancer cells via ROS generation. | |

| Mitotic Blockade | N-substituted Benzamides | G2/M cell cycle arrest, p53-independent. | |

| Mitotic Blockade | Benzimidazole Analogs | Mitotic arrest at metaphase through spindle disruption. | nih.gov |

| Cell Proliferation Inhibition | Nitro-substituted Hydroxynaphthanilides | Potent inhibition of cancer cell proliferation (low µM IC50 values). | researchgate.net |

| Cell Proliferation Inhibition | Nitro-substituted Benzamides | Inhibition of breast cancer cell proliferation. | researchgate.net |

Cellular and Biochemical Studies of 3-nitro-N-(2-naphthyl)-N-phenylbenzamide's Bioactivity (Pre-clinical)

In vitro Efficacy Assessment on Relevant Biological Systems

No data from in vitro studies, such as cell-based assays or enzyme inhibition experiments, are available for this compound.

Target Engagement Studies at the Molecular Level

There are no published studies identifying the specific molecular targets or detailing the mechanism of action of this compound.

Based on a comprehensive search of available scientific literature and databases, detailed computational chemistry and molecular modeling studies specifically for the compound This compound are not publicly available. Therefore, the generation of a detailed article adhering to the requested structure with specific research findings, data tables, and in-depth analysis for the following sections is not possible at this time.

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While general methodologies for these computational techniques are well-established, their application and the resulting specific data (such as optimized coordinates, electronic properties, binding affinities, and conformational dynamics) for "3-nitro-N-(2-naphthyl)-N-phenylbenzamide" have not been published in the accessible academic domain. Fulfilling the request would require generating speculative or fabricated data, which falls outside the scope of providing scientifically accurate information.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For a class of compounds like substituted benzamides, QSAR can be a valuable tool. nih.gov

A predictive QSAR model for derivatives of this compound would require a dataset of structurally similar compounds with experimentally determined biological activities. The process would involve:

Data Set Compilation: Gathering a series of N-arylbenzamide analogs with measured activity against a specific biological target.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound.

Model Building: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a model that correlates the descriptors with activity.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Such models can then be used to predict the activity of new, unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing.

The development of a QSAR model would also identify the key physicochemical properties, or descriptors, that influence the biological activity of this class of compounds. For nitroaromatic compounds and benzamides, several types of descriptors are often important. mdpi.comnih.gov

Table 1: Potentially Influential Physicochemical Descriptors for this compound Activity

| Descriptor Class | Specific Descriptor Examples | Potential Influence on Activity |

| Electronic | Dipole moment, Partial charges on atoms, Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy | The electron-withdrawing nature of the nitro group significantly impacts the electronic properties. mdpi.com These descriptors govern electrostatic interactions and the propensity for charge-transfer interactions. |

| Steric | Molecular volume, Surface area, Molar refractivity, Shape indices | The size and shape of the naphthyl and phenyl groups will determine the goodness of fit within a binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Governs the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. |

| Topological | Molecular connectivity indices, Wiener index | Describe the branching and connectivity of the molecule, which can be related to its overall shape and flexibility. |

By analyzing the coefficients of the descriptors in the QSAR equation, researchers can infer which properties are most critical for activity. For instance, a positive coefficient for LogP would suggest that increasing hydrophobicity enhances activity.

Virtual Screening for Identification of Related Bioactive Scaffolds

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound, its structure could be used as a starting point for virtual screening campaigns.

There are two main approaches:

Ligand-Based Virtual Screening: This method uses the structure of the known active compound, this compound, to find other molecules in a database with similar properties. This can be based on 2D similarity (fingerprints) or 3D shape and pharmacophore matching. A pharmacophore model would be built based on the key features of the hit compound, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Structure-Based Virtual Screening: If the 3D structure of the biological target is known, molecular docking can be used to screen large compound libraries against the protein's binding site. The goal is to identify molecules that fit well in the active site and form favorable interactions, as predicted by a scoring function. This can lead to the discovery of entirely new chemical scaffolds that may have better properties than the initial hit.

Through these in-silico methods, novel bioactive scaffolds that are structurally related or functionally similar to this compound could be identified for further investigation.

Future Research Directions and Translational Perspectives Pre Clinical Focus

Design and Synthesis of Advanced Analogues Based on SAR Insights

Future work will concentrate on the rational design and synthesis of advanced analogues of 3-nitro-N-(2-naphthyl)-N-phenylbenzamide. This process is guided by Structure-Activity Relationship (SAR) studies, which aim to identify the key chemical features responsible for biological activity. For benzamide (B126) derivatives, SAR exploration is a mature field, providing a strong foundation for designing new molecules. nih.govsci-hub.se

Key areas for modification on the this compound scaffold would include:

The Nitro Group: The position and electronic nature of the nitro group on the benzoyl ring are critical. nih.gov Research could explore moving the nitro group to other positions (e.g., 2- or 4-position) or replacing it with other electron-withdrawing or electron-donating groups to modulate activity and physicochemical properties.

The Naphthyl Moiety: The large, hydrophobic surface of the naphthyl group likely plays a significant role in receptor binding. researchgate.net Analogues could be synthesized with substitutions on the naphthyl ring or by replacing it with other bulky aromatic systems to probe the binding pocket of a target.

The Amide Linker: The central amide bond is a key structural feature. While typically stable, creating bioisosteres (e.g., reverse amides, sulfonamides, or stable linkers like 1,2,4-oxadiazole) could lead to compounds with altered metabolic stability and binding modes. nih.govcyberleninka.ru

A computational and synthetic approach would be employed, starting with the design of a virtual library of analogues. nih.govnih.gov These would be synthesized and then tested to build a comprehensive SAR profile, guiding the optimization process toward compounds with enhanced potency and drug-like properties. accscience.com

Table 1: Potential Analogues of this compound for SAR Studies

| Modification Area | Proposed Change | Rationale |

| Benzoyl Ring | Shift nitro group to 4-position | Alter electronic properties and potential binding interactions. |

| Replace nitro group with a cyano or trifluoromethyl group | Investigate the necessity of the nitro moiety for activity. | |

| Naphthyl Group | Introduce a hydroxyl group | Potentially increase solubility and add a hydrogen bonding site. researchgate.net |

| Replace with an indole (B1671886) or quinoline (B57606) ring | Explore different heterocyclic systems for improved target engagement. | |

| N-Phenyl Group | Add a methoxy (B1213986) or chloro substituent | Modulate lipophilicity and electronic character. |

| Replace with a cyclohexyl group | Determine the importance of the aromatic ring at this position. nih.gov | |

| Amide Linker | Synthesize the corresponding thioamide | Change bond angles and hydrogen bonding capacity. |

Exploration of Novel Therapeutic or Biological Targets

The benzamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide array of biological targets. nih.govwikipedia.org Consequently, this compound and its future analogues should be screened against various targets implicated in a range of diseases.

Potential target classes for investigation include:

Anticancer Targets: Benzamides have shown significant promise as anticancer agents. Key targets include Poly(ADP-ribose) polymerase-1 (PARP-1), which is crucial for DNA damage repair, and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), an important factor in tumor angiogenesis. nih.govnih.gov Additionally, its role in overcoming multidrug resistance by inhibiting transporters like ABCG2 could be a valuable therapeutic strategy. mdpi.comnih.gov

Enzymes in Neurodegenerative Disease: Certain benzamide derivatives are known to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Screening for activity against AChE and other relevant enzymes like butyrylcholinesterase could open therapeutic avenues in neurology.

Antimicrobial Targets: With the rise of antibiotic resistance, novel antibacterial agents are urgently needed. The prokaryotic cell division protein FtsZ has been validated as a promising target for benzamide-based inhibitors. nih.gov

Metabolic Disease Targets: Glucokinase activators are a therapeutic strategy for type 2 diabetes. Benzamide derivatives have been successfully developed for this purpose, suggesting that this compound class could be explored for metabolic disorders. nih.gov

Central Nervous System Receptors: The benzamide structure is a classic pharmacophore for dopamine (B1211576) and serotonin (B10506) receptors, forming the basis of several antipsychotic drugs. researchgate.net The compound could also be investigated for its affinity to the γ-hydroxybutyric acid (GHB) receptor, which is known to bind benzamide antipsychotics. wikipedia.org

Table 2: Potential Biological Targets for Benzamide Derivatives

| Target Class | Specific Target Example | Associated Disease Area | Reference |

| Oncology | PARP-1 | Cancer | nih.gov |

| VEGFR-2 | Cancer | nih.gov | |

| ABCG2 Transporter | Multidrug Resistance in Cancer | mdpi.comnih.gov | |

| Neurology | Acetylcholinesterase (AChE) | Alzheimer's Disease | nih.gov |

| Dopamine/Serotonin Receptors | Schizophrenia, Psychosis | researchgate.net | |

| Infectious Disease | FtsZ | Bacterial Infections | nih.gov |

| Metabolic Disease | Glucokinase (GK) | Type 2 Diabetes | nih.gov |

Development of Advanced in vitro and ex vivo Biological Models

To bridge the gap between preclinical research and clinical efficacy, it is essential to move beyond traditional two-dimensional (2D) cell cultures. mdpi.com Future studies on this compound must incorporate advanced, more physiologically relevant model systems.

These models include:

Three-Dimensional (3D) Cell Cultures: Models such as multicellular spheroids and organoids better mimic the complex cell-cell and cell-matrix interactions of in vivo tissues. mdpi.commdpi.com For oncology applications, patient-derived organoids (PDOs) can be used to test the efficacy of new compounds on a personalized basis. mdpi.com

Organ-on-a-Chip (OOC) Systems: These microfluidic devices, also known as microphysiological systems (MPS), allow for the creation of dynamic models that simulate the function of human organs. mdpi.commdpi.com A "gut-on-a-chip," for example, could provide more reliable data on drug absorption and metabolism. mdpi.com

Ex Vivo Tissue Models: The use of fresh tissue samples, such as rat aortic rings for vasorelaxation studies or ex vivo human and porcine skin for dermal permeation tests, can provide valuable data on tissue-specific effects and bioavailability. scholarsresearchlibrary.comacs.org The FDA Modernization Act 2.0 now allows for such alternatives to animal testing, encouraging the use of these advanced models. mdpi.com

These advanced systems will enable a more accurate assessment of the compound's efficacy and potential liabilities early in the drug discovery process. mdpi.com

Integration of Omics Technologies for Systems-Level Understanding

To fully comprehend the biological impact of this compound, a systems-level approach using "omics" technologies is necessary. frontiersin.orgyoutube.com This involves the large-scale study of genes (genomics), RNA transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics) within a biological system. nih.gov

Transcriptomics and Proteomics can reveal how the compound alters gene expression and protein levels within the cell. This can help to identify the primary molecular target, uncover off-target effects, and elucidate the mechanism of action. nih.gov

Metabolomics analyzes the global changes in small-molecule metabolites following treatment with the compound. This can provide crucial insights into how the compound perturbs metabolic pathways and can help identify biomarkers of drug response or toxicity. researchgate.net

Integrated Multi-Omics Analysis combines data from these different layers to build a comprehensive picture of the drug's effect on the entire cellular network. nih.gov This holistic view is critical for understanding complex diseases and for developing more effective and safer therapeutic agents.

By applying these technologies, researchers can move beyond a single-target view and understand the broader biological consequences of introducing this compound into a living system.

Application of Artificial Intelligence and Machine Learning in Drug Discovery for Benzamide Derivatives

The vast and complex datasets generated by modern drug discovery necessitate the use of artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These computational tools can dramatically accelerate the development of new benzamide derivatives.

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms can be trained on existing SAR data to predict the biological activity, physicochemical properties, and potential toxicity of novel, un-synthesized benzamide analogues. accscience.commdpi.com This allows researchers to prioritize the most promising compounds for synthesis and testing, saving time and resources.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for a specific biological target and possess desirable drug-like properties. accscience.com

Target Identification and Validation: AI can analyze large-scale biological data (including omics data) to identify and validate novel therapeutic targets for which new benzamide inhibitors could be developed. nih.gov

Data Analysis: AI is indispensable for analyzing the high-dimensional data from omics studies and high-throughput screening, helping to identify complex patterns and correlations that would be missed by traditional analysis methods. acs.org

The integration of AI and ML into the discovery pipeline for this compound will enable a more efficient, data-driven approach to developing the next generation of benzamide-based therapeutics. accscience.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.